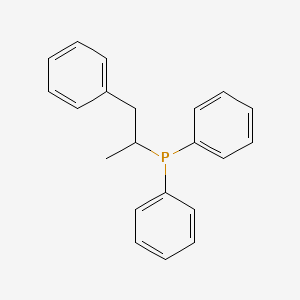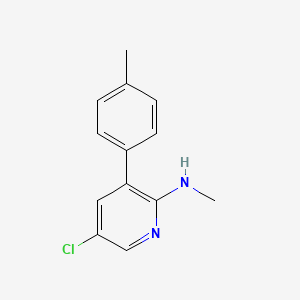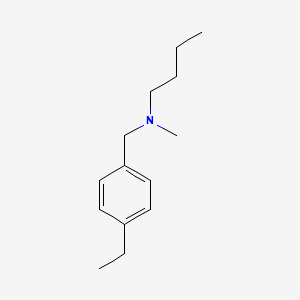
Diphenyl(1-phenylpropan-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(1-phenylpropan-2-yl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a 1-phenylpropan-2-yl group. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl(1-phenylpropan-2-yl)phosphane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of diphenylchlorophosphine with phenylmagnesium bromide under controlled conditions yields the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Diphenyl(1-phenylpropan-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, where it replaces other groups in a molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Regeneration of the original phosphane.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Diphenyl(1-phenylpropan-2-yl)phosphane finds applications in multiple scientific domains:
Chemistry: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diphenyl(1-phenylpropan-2-yl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination alters the electronic properties of the metal, enhancing its reactivity and selectivity in various chemical reactions. The compound’s molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalysis .
Comparison with Similar Compounds
Diphenylphosphine: Similar in structure but lacks the 1-phenylpropan-2-yl group.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Phenylphosphine: Contains one phenyl group attached to the phosphorus atom.
Uniqueness: Diphenyl(1-phenylpropan-2-yl)phosphane is unique due to the presence of the 1-phenylpropan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in catalytic applications where specific reactivity and selectivity are required .
Properties
CAS No. |
823219-40-5 |
|---|---|
Molecular Formula |
C21H21P |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
diphenyl(1-phenylpropan-2-yl)phosphane |
InChI |
InChI=1S/C21H21P/c1-18(17-19-11-5-2-6-12-19)22(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18H,17H2,1H3 |
InChI Key |
IJFPCGGWSUPTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14229463.png)


![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B14229489.png)
![tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane](/img/structure/B14229491.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B14229495.png)

![3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14229511.png)

